molecular formula C11H8ClN5O B11736524 3-(2-Amino-1,2-dicyanoeth-1-en-1-yl)-1-(4-chlorophenyl)urea

3-(2-Amino-1,2-dicyanoeth-1-en-1-yl)-1-(4-chlorophenyl)urea

Cat. No.: B11736524
M. Wt: 261.67 g/mol
InChI Key: JFUPPGJOKIIZBR-UHFFFAOYSA-N
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Description

3-(2-Amino-1,2-dicyanoeth-1-en-1-yl)-1-(4-chlorophenyl)urea is a synthetic organic compound that features a unique combination of functional groups, including an amino group, cyano groups, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-1,2-dicyanoeth-1-en-1-yl)-1-(4-chlorophenyl)urea typically involves multi-step organic reactions. One possible synthetic route could involve the reaction of 4-chlorophenyl isocyanate with a suitable precursor containing the amino and cyano groups under controlled conditions. The reaction conditions may include specific solvents, temperatures, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to obtain the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-1,2-dicyanoeth-1-en-1-yl)-1-(4-chlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The cyano groups can be reduced to amines under suitable conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: Possible applications in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(2-Amino-1,2-dicyanoeth-1-en-1-yl)-1-(4-chlorophenyl)urea would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Amino-1,2-dicyanoeth-1-en-1-yl)-1-phenylurea: Lacks the chlorophenyl group.

    3-(2-Amino-1,2-dicyanoeth-1-en-1-yl)-1-(4-methylphenyl)urea: Contains a methyl group instead of a chlorine atom.

Uniqueness

The presence of the chlorophenyl group in 3-(2-Amino-1,2-dicyanoeth-1-en-1-yl)-1-(4-chlorophenyl)urea may impart unique chemical and biological properties, such as increased lipophilicity or enhanced binding affinity to certain molecular targets.

Properties

Molecular Formula

C11H8ClN5O

Molecular Weight

261.67 g/mol

IUPAC Name

1-(2-amino-1,2-dicyanoethenyl)-3-(4-chlorophenyl)urea

InChI

InChI=1S/C11H8ClN5O/c12-7-1-3-8(4-2-7)16-11(18)17-10(6-14)9(15)5-13/h1-4H,15H2,(H2,16,17,18)

InChI Key

JFUPPGJOKIIZBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC(=C(C#N)N)C#N)Cl

Origin of Product

United States

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